6,10-Dihydroxy Buspirone-d8: A Technical Overview for Researchers
6,10-Dihydroxy Buspirone-d8: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,10-Dihydroxy Buspirone-d8, a deuterated analog of a buspirone (B1668070) impurity. This document consolidates available data on its chemical properties, its relationship to the parent drug buspirone, and its primary application in analytical and research settings. Detailed experimental protocols and visual diagrams are included to support its practical use in laboratory environments.
Introduction to 6,10-Dihydroxy Buspirone-d8
6,10-Dihydroxy Buspirone-d8 is the stable isotope-labeled form of 6,10-Dihydroxy Buspirone. The non-deuterated compound, 6,10-Dihydroxy Buspirone, has been identified as an impurity that can form during the preparation of buspirone metabolites.[1] The "-d8" designation signifies that eight hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS).
The parent compound, buspirone, is an anxiolytic medication used to treat generalized anxiety disorder.[2][3] It is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation reactions including hydroxylation and N-dealkylation.[2][3][4] While 6,10-Dihydroxy Buspirone is not one of the principal pharmacologically active metabolites, its deuterated form is a critical tool for accurately studying the pharmacokinetics of buspirone and its major metabolic products.
Physicochemical Properties
The key chemical identifiers and properties of 6,10-Dihydroxy Buspirone-d8 are summarized in the table below. This information is crucial for its use as a reference standard in analytical method development.
| Property | Value |
| Chemical Name | 6,10-dihydroxy-8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione[5] |
| CAS Number | 1346599-17-4[5] |
| Molecular Formula | C₂₁H₂₃D₈N₅O₄[5] |
| Molecular Weight | 425.55 g/mol [5] |
| Accurate Mass | 425.2878[5] |
| Unlabeled CAS No. | 658701-59-8[5] |
Role in Buspirone Metabolism and Analysis
Buspirone undergoes extensive first-pass metabolism, resulting in a low bioavailability of approximately 4-5%.[4][6] The primary metabolic pathways involve hydroxylation of the buspirone molecule and N-dealkylation of the butyl side chain.
The major metabolites of buspirone include:
-
1-Pyrimidinylpiperazine (1-PP): A pharmacologically active metabolite.[2][3][6]
-
5-Hydroxybuspirone: Generally considered inactive.[6]
-
6-Hydroxybuspirone: An active metabolite formed by CYP3A4.
Given that 6,10-Dihydroxy Buspirone is an impurity of buspirone metabolite preparations, it is likely a minor dihydroxylated product. The deuterated form, 6,10-Dihydroxy Buspirone-d8, serves as an invaluable tool for researchers in pharmacokinetic studies. Its key application is as an internal standard in quantitative analytical methods, such as LC-MS/MS, to ensure the accuracy and precision of the measurement of buspirone and its metabolites in biological matrices.
Buspirone Metabolism Pathway
The metabolic conversion of buspirone is complex, with multiple sites susceptible to oxidation. The following diagram illustrates the main metabolic routes.
Figure 1. Simplified metabolic pathway of Buspirone.
Experimental Protocols
The primary use of 6,10-Dihydroxy Buspirone-d8 is as an internal standard in bioanalytical methods. Below is a representative protocol for the quantification of buspirone in human plasma using LC-MS/MS, a method to which a deuterated internal standard like 6,10-Dihydroxy Buspirone-d8 would be added.
Sample Preparation: Solid Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add the internal standard (e.g., 6,10-Dihydroxy Buspirone-d8) to a known concentration.
-
Dilution: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB 1 cc (30 mg) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example for Buspirone):
-
Buspirone: Precursor ion (m/z) 386.3 → Product ion (m/z) 122.1.
-
Internal Standard (6,10-Dihydroxy Buspirone-d8): Precursor ion (m/z) 426.3 → Product ion (m/z) [To be determined empirically, but would be a characteristic fragment].
-
-
Experimental Workflow for Bioanalysis
The following diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Figure 2. Bioanalytical workflow using a deuterated internal standard.
Signaling Pathways and Mechanism of Action
There is currently no specific information available in the scientific literature regarding the signaling pathways or pharmacological activity of 6,10-Dihydroxy Buspirone. As it is categorized as an impurity and its deuterated form is used as an analytical tool, it is not expected to have significant pharmacological effects comparable to buspirone or its major active metabolites.
The mechanism of action of the parent compound, buspirone, involves partial agonism at serotonin (B10506) 5-HT₁ₐ receptors. This action is believed to mediate its anxiolytic effects. Buspirone also has a weak affinity for dopamine (B1211576) D₂ receptors. Any research into the pharmacological activity of 6,10-Dihydroxy Buspirone would be a novel area of investigation.
Conclusion
6,10-Dihydroxy Buspirone-d8 is a deuterated stable isotope-labeled compound that serves as a critical analytical tool for researchers in the field of drug metabolism and pharmacokinetics. While its parent compound, 6,10-Dihydroxy Buspirone, is an impurity associated with buspirone metabolite synthesis, the deuterated analog provides the necessary precision for quantitative analysis of buspirone and its metabolites in biological samples. This technical guide summarizes the available information to facilitate its effective use in a research setting, highlighting its properties, its role in the context of buspirone metabolism, and a representative analytical workflow. Further research would be required to elucidate any potential pharmacological activity of the non-deuterated dihydroxy metabolite.
References
- 1. scispace.com [scispace.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Simultaneous Determination of Buspirone, Alprazolam, Clonazepam, Diazepam, and Lorazepam by LC-MS/MS: Evaluation of Greenness Using AGREE Tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
